8-Bromo-3-(trifluoromethyl)-1,5-naphthyridine
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Overview
Description
8-Bromo-3-(trifluoromethyl)-1,5-naphthyridine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-(trifluoromethyl)-1,5-naphthyridine typically involves the bromination of a naphthyridine precursor followed by the introduction of a trifluoromethyl group. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination. The trifluoromethylation can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-(trifluoromethyl)-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with various partners, facilitating the formation of complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized naphthyridine derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Scientific Research Applications
8-Bromo-3-(trifluoromethyl)-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 8-Bromo-3-(trifluoromethyl)-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-3-(trifluoromethyl)quinoline
- 8-Bromo-3-(trifluoromethyl)pyridine
- 8-Bromo-3-(trifluoromethyl)isoquinoline
Uniqueness
8-Bromo-3-(trifluoromethyl)-1,5-naphthyridine is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and development.
Properties
CAS No. |
154015-17-5 |
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Molecular Formula |
C9H4BrF3N2 |
Molecular Weight |
277.04 g/mol |
IUPAC Name |
8-bromo-3-(trifluoromethyl)-1,5-naphthyridine |
InChI |
InChI=1S/C9H4BrF3N2/c10-6-1-2-14-7-3-5(9(11,12)13)4-15-8(6)7/h1-4H |
InChI Key |
LGOBJQIULVLTCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1Br)C(F)(F)F |
Origin of Product |
United States |
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